![molecular formula C25H37NO3 B4327516 N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B4327516.png)
N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC). The compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation.
Mechanism of Action
AEB071 works by selectively inhibiting the activity of protein kinase C (N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide), which is an important signaling molecule in many cellular processes. N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide plays a crucial role in regulating cell growth, differentiation, and survival. By inhibiting N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide activity, AEB071 can disrupt these cellular processes, leading to a reduction in inflammation, cancer cell growth, and autoimmune disease symptoms.
Biochemical and physiological effects:
AEB071 has been shown to have a significant effect on various biochemical and physiological processes. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Furthermore, AEB071 has been shown to reduce the symptoms of autoimmune diseases such as multiple sclerosis and psoriasis by inhibiting the activity of immune cells.
Advantages and Limitations for Lab Experiments
AEB071 has several advantages for laboratory experiments. It is a highly selective inhibitor of N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide, which makes it a useful tool for studying the role of N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide in various cellular processes. In addition, it has been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, one limitation of AEB071 is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on AEB071. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and inflammatory diseases. Another area of interest is the development of new synthetic methods for AEB071, which could improve its solubility and make it easier to work with in laboratory experiments. Finally, there is a need for further research on the mechanism of action of AEB071, particularly with regard to its effects on N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide isoforms and downstream signaling pathways.
Scientific Research Applications
AEB071 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant effect on autoimmune diseases such as multiple sclerosis and psoriasis. In addition, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, AEB071 has been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-hexoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-2-3-4-7-11-28-23-9-6-5-8-22(23)24(27)26-10-12-29-25-16-19-13-20(17-25)15-21(14-19)18-25/h5-6,8-9,19-21H,2-4,7,10-18H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUNIWNNNRRUHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.